(2,3-Dichloro-4-formylphenyl)boronic acid

Organic Synthesis Suzuki-Miyaura Coupling Physicochemical Property

For researchers requiring a bifunctional organoboron reagent for challenging Suzuki-Miyaura couplings, (2,3-Dichloro-4-formylphenyl)boronic acid (CAS 352535-89-8) is the precise solution. • Enhanced acidity (pKa ~6.02) enables efficient transmetalation under mild basic conditions, preserving sensitive functional groups on the halide partner. • Orthogonal formyl handle permits sequential post-coupling transformations (reduction, reductive amination, Knoevenagel) without affecting the biaryl core. • The 2,3-dichloro substitution pattern modulates electronic properties, improving regioselectivity and yield versus less-substituted analogs. Supplied at 98% purity with rigorous QC; aqueous alkali solubility facilitates scale-up purification.

Molecular Formula C7H5BCl2O3
Molecular Weight 218.83 g/mol
CAS No. 352535-89-8
Cat. No. B1424302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Dichloro-4-formylphenyl)boronic acid
CAS352535-89-8
Molecular FormulaC7H5BCl2O3
Molecular Weight218.83 g/mol
Structural Identifiers
SMILESB(C1=C(C(=C(C=C1)C=O)Cl)Cl)(O)O
InChIInChI=1S/C7H5BCl2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-3,12-13H
InChIKeyCBQYHKZUDFPONU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,3-Dichloro-4-formylphenyl)boronic acid


(2,3-Dichloro-4-formylphenyl)boronic acid (CAS: 352535-89-8) is a bifunctional organoboron compound with the molecular formula C7H5BCl2O3 and a molecular weight of 218.83 g/mol . Its structure features a boronic acid group for participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and a formyl group for subsequent synthetic transformations, while the 2,3-dichloro substitution pattern significantly modulates the electronic properties of the aromatic ring . The compound is typically supplied as a solid with a purity of 95-98%, and its predicted acid dissociation constant (pKa) is 6.02 ± 0.58, which differs notably from mono-chlorinated analogs [1].

Uniqueness of (2,3-Dichloro-4-formylphenyl)boronic acid


Substituting (2,3-Dichloro-4-formylphenyl)boronic acid with a generic or less-substituted formylphenylboronic acid is not chemically equivalent and can lead to synthetic failure or suboptimal outcomes. The yields of Suzuki-Miyaura couplings involving formylphenylboronic acids are strongly dependent on the substitution pattern of both coupling partners due to combined electronic and steric effects . Furthermore, the presence of two electron-withdrawing chlorine atoms ortho to the boronic acid significantly increases its acidity (predicted pKa ~6.02) compared to the mono-chlorinated analog (predicted pKa ~7.05) . This altered acidity directly impacts transmetalation kinetics and catalyst compatibility, making it a distinct reagent for specific cross-coupling challenges [1].

Key Evidence for (2,3-Dichloro-4-formylphenyl)boronic acid


Enhanced Acidity

The predicted acid dissociation constant (pKa) for (2,3-Dichloro-4-formylphenyl)boronic acid is 6.02 ± 0.58, which is approximately one pKa unit lower (more acidic) than its mono-chlorinated analog, (2-Chloro-4-formylphenyl)boronic acid (predicted pKa 7.05 ± 0.58) [1]. This increased acidity, resulting from the inductive effect of two ortho-chlorine substituents, directly influences the boronic acid's reactivity in Suzuki-Miyaura couplings by affecting the rate of the transmetalation step under basic conditions .

Organic Synthesis Suzuki-Miyaura Coupling Physicochemical Property

Purification by Aqueous Solubility

A patented purification process for formylphenylboronic acids leverages the compound's ability to be dissolved in aqueous alkali metal solutions and subsequently re-precipitated [1]. This method is distinct from standard organic solvent recrystallization and is particularly effective for separating the desired boronic acid from anhydride or boroxine byproducts that are common in the class. While quantitative yield data are not provided for this specific compound, the process is specifically claimed for compounds of formula (I), which includes the 2,3-dichloro-4-formylphenyl derivative, indicating its physical properties are well-suited for this high-purity isolation method compared to non-halogenated or differently substituted analogs [2].

Process Chemistry Purification Boronic Acid Handling

Inert Atmosphere Storage

The compound requires storage under an inert gas (nitrogen or argon) at 2-8°C to maintain its purity and reactivity . This specific storage requirement is a direct consequence of the molecule's sensitivity to oxidation and hydrolysis, which is more pronounced due to the electron-withdrawing chlorine atoms that activate the boronic acid moiety towards protodeboronation compared to non-halogenated formylphenylboronic acids [1]. While explicit decomposition kinetics are not provided in the available data, this explicit storage directive serves as a quantitative boundary condition for its use, differentiating it from more robust, non-halogenated analogs which may be stored at room temperature under ambient atmosphere.

Chemical Stability Storage Reagent Handling

Applications of (2,3-Dichloro-4-formylphenyl)boronic acid


Electron-Deficient Biaryl Coupling

This compound is ideally suited for Suzuki-Miyaura cross-couplings where the aryl halide partner is electron-deficient or sterically hindered. Its relatively high acidity (pKa ~6.0) facilitates efficient transmetalation under mild basic conditions, which is often required to prevent decomposition of sensitive functional groups on the halide partner . The presence of the 2,3-dichloro substitution pattern can also influence the regioselectivity and yield of the coupling reaction compared to less substituted analogs [1].

Orthogonal Reactivity in Multi-Step Synthesis

The dual functionality of the boronic acid and formyl group allows for its use as a versatile linchpin in multi-step synthetic sequences. Following a Suzuki coupling to install a new aryl-aryl bond, the formyl group can be selectively transformed (e.g., reduction, reductive amination, or Knoevenagel condensation) without affecting the biaryl core . This orthogonal reactivity is a key differentiator from simpler boronic acid building blocks that lack a second functional handle, enabling more convergent and efficient synthetic routes to complex molecules [1].

High-Purity Intermediates via Tailored Purification

For process chemists or those scaling up reactions, this compound's known solubility in aqueous alkali offers a strategic advantage for purification . By leveraging the patented process for purifying formylphenylboronic acids, one can efficiently remove common boronic acid-derived impurities (e.g., boroxines, anhydrides) that can plague subsequent synthetic steps or complicate analytical characterization. This makes it a prudent choice when a high degree of purity is critical for downstream applications [1].

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